
N-(2-aminophenyl)benzamide
Overview
Description
N-(2-aminophenyl)benzamide is a benzamide derivative characterized by a benzamide core linked to a 2-aminophenyl group. This compound serves as a critical pharmacophore in histone deacetylase (HDAC) inhibitors, particularly targeting HDAC1 and HDAC2 isoforms with enhanced selectivity compared to hydroxamic acid-based inhibitors . Its selectivity arises from a unique binding mode to HDAC-like proteins (HDLPs), which avoids direct interaction with Zn²⁺ ions in the enzyme’s catalytic site . Additionally, its structural versatility enables applications in antimicrobial and anti-inflammatory drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing N-(2-aminophenyl)benzamide involves the reaction of 2-aminobenzamide with benzoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .
Another method involves the use of phenyl isocyanate, which reacts with this compound to form secondary amides. This process involves a sequential nucleophilic/intramolecular addition followed by transamidation. The reaction is noted for its atom-economy and practicality, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
N-(2-aminophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an HDAC inhibitor, influencing gene expression and cellular processes.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The primary mechanism of action of N-(2-aminophenyl)benzamide involves the inhibition of class I HDAC enzymes, particularly HDAC1 and HDAC2. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in the relaxation of chromatin structure and subsequent activation of gene transcription. The compound has been shown to downregulate the expression of epidermal growth factor receptor (EGFR) mRNA and protein, contributing to its antiproliferative effects .
Comparison with Similar Compounds
HDAC Inhibitors
Table 1: Key HDAC Inhibitors Derived from Benzamide
Key Findings :
- Selectivity: this compound derivatives exhibit isoform-specific HDAC inhibition, reducing off-target effects compared to pan-HDAC inhibitors like SAHA .
- Clinical Limitations: MS-275 and CI-994 show lower potency than hydroxamic acid inhibitors (e.g., vorinostat) but improved tolerability in trials .
- Structural Insights : Molecular docking studies reveal that substituents like imidazole (B2) enhance HDAC2 binding via hydrogen bonds with Cys156 and His146 .
Antimicrobial and Anticancer Agents
Table 2: Antimicrobial/Anticancer Benzamide Derivatives
Key Findings :
- Benzimidazole Hybrids : The addition of benzimidazole-thio groups (e.g., W1) improves antimicrobial activity by disrupting microbial cell membranes .
- Metal Complexation : Coordination with transition metals (e.g., Cu²⁺) enhances ligand bioavailability and antimicrobial potency .
Antioxidant and Antiparasitic Agents
Table 3: Antioxidant and Antiparasitic Benzamides
Key Findings :
- Antioxidant Activity : Electron-donating groups (e.g., hydroxyl, methoxy) in A8 and H10 enhance radical scavenging .
- Structural Divergence : Nitazoxanide’s nitrothiazole moiety shifts therapeutic focus from HDAC inhibition to antiparasitic action .
Structural and Functional Insights
- Core Pharmacophore: The 2-aminophenyl group is essential for HDAC binding, while substituents on the benzamide ring dictate target specificity and potency .
- Thermal Stability: this compound undergoes thermal cyclization to form benzimidazoles, a reaction leveraged in heterocyclic synthesis .
- Synergistic Modifications : Hybridization with benzimidazole or metal ions expands therapeutic applications beyond epigenetic regulation .
Biological Activity
N-(2-Aminophenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a histone deacetylase (HDAC) inhibitor and its associated anticancer properties. This article synthesizes diverse research findings, case studies, and experimental data to elucidate the biological activities of this compound.
Overview of Histone Deacetylases (HDACs)
Histone deacetylases are enzymes that remove acetyl groups from histones, leading to a more compact and transcriptionally inactive chromatin structure. Inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can reactivate silenced tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells .
Synthesis and Derivatives
Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, a series of fluorinated derivatives were synthesized, with one compound (24a) demonstrating potent HDAC inhibitory activity and significant antitumor efficacy in human cancer cell lines such as HCT-116, MCF-7, and A549 .
Table 1: Summary of Synthesized Derivatives and Their Activities
Compound | Structure | HDAC Inhibition | Antitumor Efficacy | Cell Lines Tested |
---|---|---|---|---|
24a | Fluorinated this compound | High | Significant | HCT-116, MCF-7, A549 |
GOE1734 | 4-amino-N-(2'-aminophenyl)benzamide | Moderate | Effective | Various tumors |
Anticancer Properties
This compound and its derivatives have shown promising results in various preclinical studies:
- In Vitro Studies : Compounds have been reported to selectively inhibit the proliferation of human cancer cells while sparing normal cells. The mechanism involves the induction of hyperacetylation of histones, leading to cell cycle arrest .
- In Vivo Studies : In animal models, such as xenograft models with HCT-116 colon cancer cells, derivative 24a exhibited substantial antitumor effects. The compound was able to significantly reduce tumor growth compared to controls .
- Differential Activity : Research on GOE1734 indicated a notable differential antitumor activity depending on tumor growth rates. It was effective against slowly proliferating tumors but less effective against rapidly growing malignancies like Yoshida sarcoma .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects primarily involves:
- Histone Acetylation : Inhibition of HDACs leads to hyperacetylation of histones, promoting transcriptional activation of tumor suppressor genes.
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been documented, particularly G0/G1 phase arrest in certain cancer cell lines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- Study on GOE1734 : This compound was tested against methylnitrosourea-induced mammary adenocarcinoma in rats. Results showed significant tumor volume reduction with administered doses .
- Fluorinated Derivatives : The study demonstrated that certain fluorinated derivatives not only inhibited HDACs effectively but also enhanced apoptosis in treated cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-aminophenyl)benzamide derivatives, and how do reaction conditions influence yield?
- Methodology : this compound derivatives are synthesized via multi-step protocols. For example, coupling N-Boc-protected aminoacetaldehyde with substituted benzoyl chlorides in dichloromethane/DIPEA at 4°C to room temperature, followed by HCl-mediated deprotection (e.g., 4 M HCl in dioxane) . Optimization of stoichiometry, solvent polarity, and temperature (e.g., acetone at 60°C with K₂CO₃) is critical for minimizing side reactions like over-acylation .
- Characterization : Confirmation via ¹H NMR (e.g., δ 7.23–7.00 ppm for aromatic protons) and ESI-MS (e.g., m/z 343.4 [M+H]⁺) ensures structural fidelity .
Q. How are crystallographic and spectroscopic techniques applied to resolve structural ambiguities in this compound analogs?
- Crystallography : Single-crystal X-ray diffraction reveals intermolecular contacts (e.g., hydrogen bonds between amide NH and carbonyl groups) and packing motifs. For example, studies on N-((2-acetylphenyl)carbamothioyl)benzamide identified C–H···O and π-π interactions critical for stability .
- Spectroscopy : IR confirms amide C=O stretches (~1650 cm⁻¹), while ¹³C NMR distinguishes aromatic carbons (δ 120–140 ppm) from carbonyl carbons (δ ~170 ppm) .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of this compound derivatives to histone deacetylases (HDACs)?
- Docking Protocols : Molecular Operating Environment (MOE) is employed to dock derivatives into HDAC2 (PDB: 3max). Ligand structures are energy-minimized with MMFF94X force fields, and redocking validation ensures RMSD < 2.0 Å .
- Mechanistic Insights : Derivatives like MS-275 show brain-region selectivity (e.g., 15 μmol/kg increases acetylated histone H3 in the frontal cortex but not striatum), attributed to differential HDAC isoform expression .
Q. How do ortho-substituents on the benzamide scaffold influence reactivity in heterocycle formation?
- Mechanistic Studies : Thermolysis of N-(2-aminophenyl)benzamides induces intramolecular cyclization via H₂O elimination, forming benzimidazoles. High-resolution mass spectrometry (HRMS) and collision-activation decomposition (CAD) confirm radical cation intermediates .
- Synthetic Applications : Substituents like nitro or chloro groups at the ortho position enhance electrophilicity, enabling regioselective ring closure (e.g., 2-substituted benzoxazoles in >90% yield) .
Q. What thermodynamic and kinetic parameters govern the catalyst-free amidation of this compound derivatives?
- Kinetic Analysis : NaOtBu-mediated amidation under solvent-free conditions follows pseudo-first-order kinetics. Activation energy (Eₐ) is derived from Arrhenius plots (e.g., 60–80 kJ/mol for transamidation steps) .
- Thermodynamic Profiling : Gaussian frequency calculations (B3LYP/6-31G*) predict Gibbs free energy changes (ΔG ~ -25 kcal/mol) favoring carbodiimide intermediates .
Q. Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the HDAC inhibitory potency of this compound derivatives across brain regions?
- Resolution : Discrepancies arise from isoform specificity (e.g., HDAC2 vs. HDAC3) and blood-brain barrier permeability. MS-275 shows 30–100× higher potency in the frontal cortex than VPA due to selective HDAC2 inhibition, validated via chromatin immunoprecipitation (ChIP) assays .
Q. Methodological Tables
Table 1. Key Synthetic Intermediates for this compound Derivatives
Table 2. Computational Parameters for HDAC Docking Studies
Software | Force Field | Validation Metric | Key Finding | Source |
---|---|---|---|---|
MOE 2008-10 | MMFF94X | RMSD < 2.0 Å | Selective HDAC2 inhibition |
Properties
IUPAC Name |
N-(2-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVMOUXHKTCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353948 | |
Record name | N-(2-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721-47-1 | |
Record name | N-(2-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminophenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.